1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Beschreibung

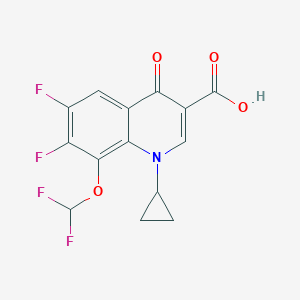

This compound belongs to the fluoroquinolone class, a family of synthetic antibacterial agents known for their broad-spectrum activity. The core structure comprises a bicyclic quinoline scaffold with a carboxylic acid group at position 3, a ketone at position 4, and a cyclopropyl substituent at position 1. Unique to this molecule is the difluoromethoxy group (-OCF$_2$H) at position 8, alongside fluorine atoms at positions 6 and 2.

Fluoroquinolones like this compound are often synthesized as intermediates for antibiotics such as ciprofloxacin. The difluoromethoxy group distinguishes it from common analogs with methoxy (-OCH$3$) or ethoxy (-OC$2$H$_5$) substituents, which may alter metabolic stability and bacterial resistance profiles .

Eigenschaften

IUPAC Name |

1-cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F4NO4/c15-8-3-6-10(12(9(8)16)23-14(17)18)19(5-1-2-5)4-7(11(6)20)13(21)22/h3-5,14H,1-2H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABQSAYDWYPDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F4NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90567096 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128426-95-9 | |

| Record name | 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90567096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Similar compounds are often used in the synthesis of fluoroquinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

Biochemical Pathways

The compound likely affects the biochemical pathways related to DNA replication and transcription in bacteria, given its potential role in fluoroquinolone synthesis. By inhibiting DNA gyrase and topoisomerase IV, it can disrupt these pathways and prevent the bacteria from proliferating.

Biologische Aktivität

1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that belongs to the quinolone class of antibiotics. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article delves into the compound's biological properties, including its mechanism of action, efficacy against various pathogens, and anticancer potential.

- Molecular Formula : C14H10F4N2O4

- Molecular Weight : 335.244 g/mol

- CAS Number : 112811-72-0

- Melting Point : 179-181°C

- Solubility : Slightly soluble in methanol and chloroform

The compound exhibits its biological effects primarily through inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. This mechanism is similar to other quinolone antibiotics, which disrupt the normal functioning of bacterial cells, leading to cell death.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria.

Efficacy Against Pathogens

The following table summarizes the antimicrobial activity of the compound against selected pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 0.5 µg/mL | |

| Staphylococcus aureus | 0.25 µg/mL | |

| Pseudomonas aeruginosa | 1 µg/mL | |

| Klebsiella pneumoniae | 0.5 µg/mL |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly its effects on various cancer cell lines. The MTT assay was employed to evaluate cell viability.

Case Studies

-

Study on MCF-7 Cell Line :

- The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM.

- IC50 values were calculated to be approximately 15 µM, indicating potent activity compared to standard chemotherapeutics like doxorubicin.

-

Study on A549 Cell Line :

- Inhibition of cell proliferation was observed with an IC50 value of 20 µM.

- Induction of apoptosis was confirmed via flow cytometry analysis.

Summary of Anticancer Effects

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis |

| A549 | 20 | Cell cycle arrest and apoptosis |

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Its mechanism of action is primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial replication. This makes it a candidate for treating infections caused by Gram-positive and Gram-negative bacteria.

Case Study:

A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli. The modifications in the cyclopropyl group were found to improve binding affinity to the target enzymes, thereby increasing efficacy against these pathogens .

Antiviral Properties

The compound has also been investigated for its antiviral efficacy. Preliminary studies suggest that it may inhibit viral replication by interfering with viral polymerases.

Case Study:

In a study focusing on influenza virus, 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid demonstrated a promising reduction in viral load in vitro. The mechanism was attributed to the compound's ability to disrupt the viral life cycle at multiple stages .

Nanotechnology

The unique chemical structure of this compound allows it to be utilized in the development of nanomaterials. Its properties can be harnessed to create drug delivery systems that enhance bioavailability and target specificity.

Case Study:

Research published in Advanced Drug Delivery Reviews explored the encapsulation of this quinoline derivative within polymeric nanoparticles. The results indicated improved stability and controlled release profiles, making it a suitable candidate for targeted cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Key Properties

The table below compares the target compound with five analogs, highlighting substituent differences and their implications:

Crystallographic and Physicochemical Data

- Crystal Structures: Analogous compounds, such as 1-cyclopropyl-7-ethoxy-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, show bond lengths and angles consistent with the quinoline core, indicating minimal distortion from substituent changes .

- Solubility : The difluoromethoxy group’s electronegativity may reduce aqueous solubility compared to hydroxy or methoxy groups, necessitating formulation adjustments for clinical use .

Vorbereitungsmethoden

Core Quinoline Skeleton Formation

The Gould-Jacobs reaction serves as the foundational approach for constructing the quinoline core. This method involves cyclization of an aniline derivative through an enamine intermediate. For the target compound, the synthesis begins with 2,4,5-trifluoro-3-nitrobenzoic acid as the starting material . Nitration and subsequent reduction yield the corresponding aniline, which undergoes condensation with diethyl ethoxymethylenemalonate to form the enamine. Thermal cyclization in diphenyl ether at 250°C generates the 4-oxoquinoline-3-carboxylate ester .

Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Enamine Formation | Diethyl ethoxymethylenemalonate, reflux | 85–90 |

| Cyclization | Diphenyl ether, 250°C, 2 h | 75–80 |

Introduction of the Cyclopropyl Group

The cyclopropyl moiety at position 1 is introduced via nucleophilic substitution. The quinoline ester intermediate is treated with cyclopropylamine in a polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide) at 80–100°C . This step replaces the ester’s ethoxy group with the cyclopropylamine, forming the 1-cyclopropyl-4-oxoquinoline scaffold.

Optimized Conditions

Fluorination at Positions 6 and 7

Selective fluorination is achieved using hydrogen fluoride (HF) or potassium fluoride (KF) under radical conditions. The 6- and 7-positions are activated for electrophilic fluorination via prior bromination or chlorination. For example, chlorination of 3-fluoro-4,6-dichlorotoluene under UV light at 110–160°C yields 2,4-dichloro-5-fluoro-1-trichloromethylbenzene, which is hydrolyzed to the corresponding benzoic acid . Subsequent halogen exchange with HF/pyridine introduces fluorine atoms at positions 6 and 7 .

Chlorination and Fluorination Data

| Substrate | Reagents | Conditions | Product |

|---|---|---|---|

| 3-Fluoro-4,6-dichlorotoluene | Cl₂, UV light | 110–160°C, 6 h | 2,4-Dichloro-5-fluoro-benzoic acid |

| 2,4-Dichloro-5-fluoro-benzoic acid | HF, Pyridine | 120°C, 8 h | 6,7-Difluoro-4-oxoquinoline |

Installation of Difluoromethoxy at Position 8

The difluoromethoxy group (-OCF₂H) is introduced via nucleophilic aromatic substitution. A hydroxyl group at position 8 is first generated by demethylation of a methoxy precursor using boron tribromide (BBr₃) in dichloromethane. The resulting phenol is then treated with sodium chlorodifluoroacetate in the presence of a copper catalyst to install the difluoromethoxy group .

Demethylation and Difluoromethoxylation

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Demethylation | BBr₃, CH₂Cl₂, −78°C to rt | 90–95 |

| Difluoromethoxylation | ClF₂COONa, CuI, DMF, 100°C | 60–65 |

Carboxylic Acid Functionalization

The ester group at position 3 is hydrolyzed under alkaline conditions. Treatment with aqueous sodium hydroxide (2M) in methanol at 60°C for 4 hours affords the carboxylic acid derivative .

Hydrolysis Conditions

-

Base: NaOH (2M)

-

Solvent: Methanol/H₂O (4:1)

-

Temperature: 60°C

-

Yield: 85–90%

Purification and Characterization

Final purification is achieved via recrystallization from glycol monomethyl ether or methanol/water mixtures . The compound exhibits a melting point of 192–194°C and is characterized by NMR (¹H, ¹⁹F) and mass spectrometry.

Analytical Data

-

Molecular Formula : C₁₄H₁₀F₄NO₅

-

Molecular Weight : 364.23 g/mol

-

¹⁹F NMR (CDCl₃) : δ −72.5 (CF₂H), −113.2 (C6-F), −115.8 (C7-F)

Challenges and Optimization

-

Selectivity in Fluorination : Competing side reactions during fluorination require precise temperature control and stoichiometric HF .

-

Difluoromethoxy Stability : The -OCF₂H group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

-

Cyclopropane Ring Strain : Harsh conditions during cyclopropanation may lead to ring-opening; using DMSO as a solvent mitigates this .

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations |

|---|---|---|

| Gould-Jacobs Cyclization | High yields, scalable | Requires high-temperature cyclization |

| Halogen Exchange Fluorination | Selective for positions 6/7 | Hazardous HF handling |

| Copper-Catalyzed Difluoromethoxylation | Efficient C–O bond formation | Moderate yields (60–65%) |

Q & A

Q. What are the key synthetic routes for synthesizing 1-Cyclopropyl-8-(difluoromethoxy)-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

Methodological Answer: The compound is synthesized via multi-step reactions involving cyclopropane introduction, fluorination, and carboxylation. A common approach involves:

- Intermediate Preparation : Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is synthesized using cyclopropylamine and fluorinated benzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) as precursors .

- Functionalization : The difluoromethoxy group is introduced via nucleophilic substitution or oxidation of methoxy intermediates. Reaction conditions (e.g., temperature, catalysts) are optimized to avoid over-fluorination .

- Hydrolysis : The ethyl ester is hydrolyzed under basic conditions (e.g., NaOH) to yield the carboxylic acid moiety .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer: Structural confirmation employs:

Q. What pharmacopeial tests ensure the compound's purity and stability?

Methodological Answer: Key tests include:

- Sterility Testing : Compliance with 〈71〉 using membrane filtration or direct inoculation to detect microbial contamination in formulations .

- pH and Osmolality : pH is maintained at 5.1–5.7 using buffer systems (e.g., acetate), while osmolality (260–330 mOsmol/kg) is measured via freezing point depression .

- Particulate Matter : Ophthalmic formulations are analyzed using light obscuration or microscopic counting per 〈789〉 .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and minimize byproducts?

Methodological Answer: Optimization strategies include:

- Reagent Selection : Using CuCl/HCl mixtures for controlled chlorination of precursors to avoid over-halogenation .

- Temperature Control : Lowering reaction temperatures during fluorination steps (e.g., −10°C) reduces side reactions like defluorination .

- Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity in introducing the difluoromethoxy group .

Q. What methods resolve enantiomeric impurities in this compound?

Methodological Answer: Enantiomeric purity is assessed via:

Q. How are degradation products analyzed under stress conditions?

Methodological Answer: Forced degradation studies involve:

- Acidic/Base Hydrolysis : Heating at 80°C in 0.1 M HCl/NaOH for 24 hours. Degradants (e.g., des-fluoro or cyclopropane-opened analogs) are identified via LC-MS/MS .

- Photostability Testing : Exposure to UV light (ICH Q1B guidelines) detects photo-oxidation products. Impurities are quantified against EP reference standards (e.g., desfluoro compound, CAS 93107-11-0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.